molecular formula C14H20N2O3S B5448556 1-(ethylsulfonyl)-N-phenylpiperidine-4-carboxamide

1-(ethylsulfonyl)-N-phenylpiperidine-4-carboxamide

Cat. No.: B5448556
M. Wt: 296.39 g/mol
InChI Key: UPXSPWMEMFAECQ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-N-phenylpiperidine-4-carboxamide is a chemical compound that belongs to the class of sulfonyl-containing piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an ethylsulfonyl group attached to a piperidine ring, makes it a valuable candidate for further research and development.

Preparation Methods

The synthesis of 1-(ethylsulfonyl)-N-phenylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the reaction of N-phenylpiperidine-4-carboxamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the ethylsulfonyl chloride acting as the sulfonylating agent. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, sulfide, and substituted piperidine derivatives.

Scientific Research Applications

1-(Ethylsulfonyl)-N-phenylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use it to study the interactions of sulfonyl-containing compounds with biological targets, providing insights into their mechanisms of action and potential therapeutic uses.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in protein structures, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-N-phenylpiperidine-4-carboxamide can be compared with other sulfonyl-containing piperidine derivatives, such as:

    1-(Methylsulfonyl)-N-phenylpiperidine-4-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to differences in chemical reactivity and biological activity.

    1-(Isopropylsulfonyl)-N-phenylpiperidine-4-carboxamide: Contains an isopropylsulfonyl group, which may result in altered steric and electronic properties compared to the ethylsulfonyl derivative.

    1-(Benzylsulfonyl)-N-phenylpiperidine-4-carboxamide: Features a benzylsulfonyl group, providing increased hydrophobicity and potential for different biological interactions.

The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-ethylsulfonyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-20(18,19)16-10-8-12(9-11-16)14(17)15-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXSPWMEMFAECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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